4-hydroxy-2-phenyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-Phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, substituted with phenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted pyrimidine derivative with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and oxidation steps to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-[4-(fluoromethyl)phenyl]-pyrido[2,3-d]pyrimidine: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
2-Phenyl-5-[4-(methyl)phenyl]-pyrido[2,3-d]pyrimidine: Contains a methyl group instead of trifluoromethyl.
2-Phenyl-5-[4-(chloromethyl)phenyl]-pyrido[2,3-d]pyrimidine: Substituted with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-phenyl-5-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C20H14F3N3O2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-phenyl-5-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)13-8-6-11(7-9-13)14-10-15(27)24-18-16(14)19(28)26-17(25-18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,24,25,26,27,28) |
InChI Key |
ABYZDLSQCRFQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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